molecular formula C11H12N2O2 B12914714 4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 10244-77-6

4-(2-Hydroxyethyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12914714
CAS No.: 10244-77-6
M. Wt: 204.22 g/mol
InChI Key: NIVXHXXBAUTHLR-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a hydroxyethyl group and a phenyl group attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5(4H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-(2-oxoethyl)-3-phenyl-1H-pyrazol-5(4H)-one.

    Reduction: Formation of 4-(2-hydroxyethyl)-3-phenyl-1,2-dihydropyrazol-5(4H)-one.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)phenol: Similar in structure but lacks the pyrazolone ring.

    4-(2-Hydroxyethyl)morpholine: Contains a morpholine ring instead of a pyrazolone ring.

    2-Aminothiazole: Contains a thiazole ring and exhibits different biological activities.

Uniqueness

4-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific combination of a hydroxyethyl group, a phenyl group, and a pyrazolone ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

10244-77-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-hydroxyethyl)-3-phenyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C11H12N2O2/c14-7-6-9-10(12-13-11(9)15)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,13,15)

InChI Key

NIVXHXXBAUTHLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2CCO

Origin of Product

United States

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